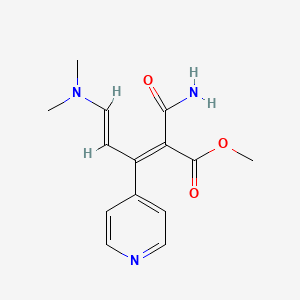amine CAS No. 21900-14-1](/img/structure/B1425772.png)
[3-(4-Chlorophenyl)butan-2-yl](methyl)amine
Übersicht
Beschreibung
3-(4-Chlorophenyl)butan-2-yl](methyl)amine, also known as 3-Chloro-2-methyl-4-phenylbutan-2-amine, is an organic compound with a molecular weight of 238.67 g/mol. It is a member of the class of compounds known as phenylbutan-2-amines, which are characterized by the presence of a phenylbutan-2-amine backbone. This compound has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystallography : This compound is used in the synthesis of novel compounds such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, which was studied for its crystal structure, molecular geometry, and spectroscopic properties using X-ray crystallography and density functional theory (Fatma et al., 2017).
Chiral Resolution : Another application is in the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers. This involves liquid chromatography and spectroscopic methods for the separation and analysis of isomers (Vaccher et al., 1991).
Chemical Reactions and Interactions
Ring Cleavage Reaction : Studies have explored reactions of derivatives with amines, leading to various products like pyrimidines, acetoacetamides, and urethanes. These reactions highlight the compound's utility in organic synthesis (Kinoshita et al., 1989).
Antimicrobial Activities : The synthesis and examination of antimicrobial activities of derivatives like 1,2,4-triazole and Schiff bases of this compound have been a focus, indicating potential biomedical applications (Bektaş et al., 2007; Arora et al., 2013).
GABAB Receptor Antagonists : Research into potential GABAB receptor antagonists has included the synthesis of 2-(4-Chlorophenyl)-3-nitropropan-1-amine and related analogs, revealing insights into the compound's pharmacological potential (Abbenante et al., 1994).
Corrosion Inhibition : Some studies have synthesized amine derivatives for use as corrosion inhibitors on mild steel, combining experimental and theoretical methods to understand their effectiveness and mechanism (Boughoues et al., 2020).
Pharmaceutical and Catalytic Applications
Monoamine Oxidase-B Inactivation : The compound has been investigated for its ability to transform reversible monoamine oxidase-B inactivators into irreversible ones, suggesting potential pharmaceutical applications (Ding & Silverman, 1993).
Catalysis : In catalysis, group 10 metal aminopyridinato complexes involving derivatives have been synthesized, showing applications in aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).
Anticancer Activity : Synthesis of derivatives based on structural modification indicates exploration for potential anticancer activity. This highlights its relevance in medicinal chemistry (Rayes et al., 2019).
Anti-inflammatory and Analgesic Evaluation : Thiazole/oxazole substituted benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties, suggesting another area of biomedical research (Kumar & Singh, 2020).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(9(2)13-3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYOQBLPNDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)butan-2-yl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




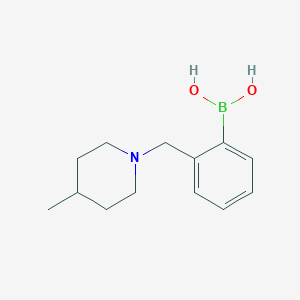
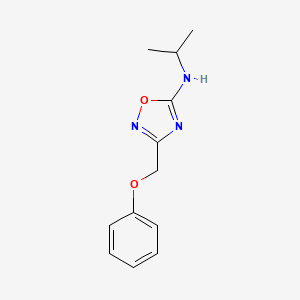
![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
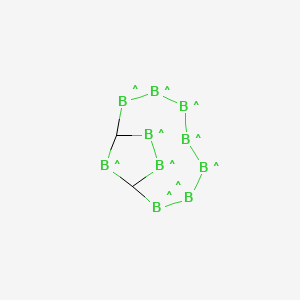
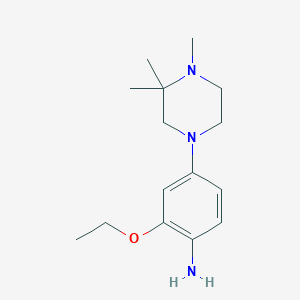
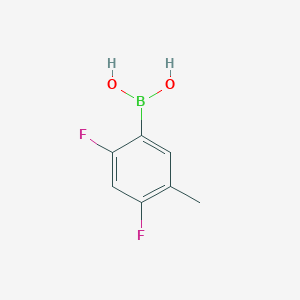
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
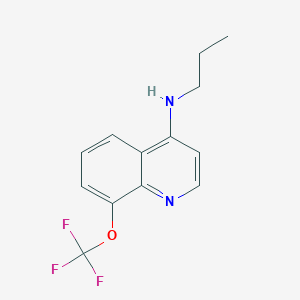
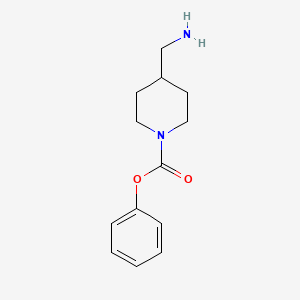
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
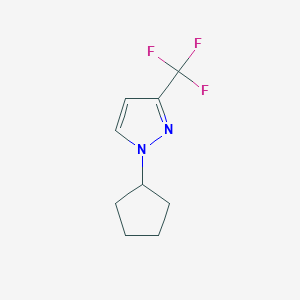
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
